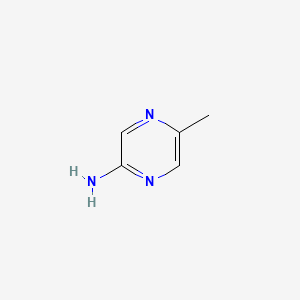

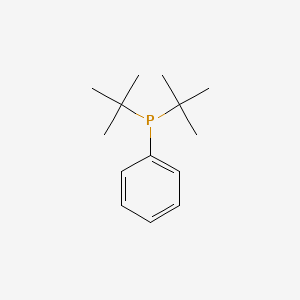

Di-tert-butylphenylphosphine

Vue d'ensemble

Description

Di-tert-butylphenylphosphine is used as a catalyst in the cross-coupling of secondary organotrifluoroborates with aryl chlorides and bromides . It is also used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions .

Synthesis Analysis

An efficient process to prepare di-tert-butyl (chloromethyl) phosphate, a key compound in the formation of many phosphon-oxymethyl pro-drugs, from chloromethyl chlorosulfate (CMCS) and di-tert-butyl potassium phosphate (DTBPP) is described . The two-step process to DTBPP starts from PCl3 and leverages a H2O2/catalytic KI mediated oxidation of di-tert-butyl phosphite to provide DTBPP in 81% yield and high purity .Chemical Reactions Analysis

Di-tert-butylphenylphosphine is used as a catalyst for cross-coupling reactions, palladium-catalyzed monoarylation reactions (cocatalyst), coupling of alkyl bromides with aryl boronic acids, and as a reactant for the synthesis of palladium-FiberCats for aryl chloride Suzuki coupling .Physical And Chemical Properties Analysis

Di-tert-butylphenylphosphine has a molecular weight of 222.31 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 3 .Applications De Recherche Scientifique

Cross-Coupling Reactions

Di-tert-butylphenylphosphine: is widely used as a catalyst in cross-coupling reactions. These reactions are fundamental in creating carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The compound’s ability to facilitate the coupling of various substrates makes it invaluable in the pharmaceutical industry for drug development and in materials science for creating new polymers .

Palladium-Catalyzed Monoarylation

In the field of homogeneous catalysis, Di-tert-butylphenylphosphine serves as a co-catalyst in palladium-catalyzed monoarylation reactions. This application is crucial for selectively introducing aryl groups into molecules, which is a key step in synthesizing active pharmaceutical ingredients and agrochemicals .

Alkyl Bromides and Aryl Boronic Acids Coupling

This phosphine derivative is employed in the coupling of alkyl bromides with aryl boronic acids. Such reactions are significant in constructing biologically active compounds and are particularly useful in the development of new medicinal compounds with potential therapeutic applications .

Synthesis of Palladium-FiberCats

Di-tert-butylphenylphosphine: is a reactant in the synthesis of palladium-FiberCats, which are catalysts used for aryl chloride Suzuki coupling. These specialized catalysts are designed for high-performance and are used in various chemical synthesis processes, including the production of fine chemicals and active pharmaceutical ingredients .

Bioprocessing Material Degradation

Research has identified Di-tert-butylphenylphosphine as a degradation product in phosphite antioxidants used in polyolefin bioprocessing materials. Understanding its formation and effects is critical for ensuring the safety and efficacy of biopharmaceutical manufacturing processes .

Additive in Polymer Manufacturing

The compound is also studied for its role as an additive in the manufacturing of polymers. Its properties can influence the stability and functionality of polymers, which is essential for extending the shelf life and performance of polymer-based products .

Safety and Environmental Impact

Di-tert-butylphenylphosphine: is subject to safety evaluations due to its potential hazards. Research into its safety profile helps in developing guidelines for handling, storage, and disposal, minimizing its environmental impact and ensuring safe laboratory practices .

Mécanisme D'action

Target of Action

Di-tert-butylphenylphosphine is primarily used in the field of chemistry as a reagent . It plays a key role in stabilizing and activating the central metal atom in reactions . This compound is particularly used in cross-coupling reactions due to the flexibility of its electronic and steric properties .

Mode of Action

The mode of action of Di-tert-butylphenylphosphine involves its interaction with other compounds in a reaction. It is used in transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions . In these reactions, Di-tert-butylphenylphosphine acts as a ligand, binding to a central metal atom and stabilizing it, which facilitates the cross-coupling reaction .

Biochemical Pathways

Di-tert-butylphenylphosphine is involved in various biochemical pathways, particularly those involving cross-coupling reactions. These reactions are crucial in the synthesis of a variety of compounds, including ligands such as Q-Phos . The downstream effects of these pathways include the formation of new compounds with potential applications in various fields, including pharmaceuticals and materials science .

Pharmacokinetics

Its physical properties, such as its liquid form and density , may influence its behavior in a reaction mixture.

Result of Action

The result of Di-tert-butylphenylphosphine’s action in a reaction is the formation of new chemical bonds. For example, in a cross-coupling reaction, Di-tert-butylphenylphosphine can facilitate the formation of C-O, C-N, and C-C bonds . This can lead to the synthesis of new compounds with potential applications in various fields .

Action Environment

The action of Di-tert-butylphenylphosphine can be influenced by various environmental factors. For instance, it is classified as a pyrophoric liquid, meaning it can ignite spontaneously if exposed to air . Therefore, it must be handled in a controlled environment, typically under an inert gas . Additionally, it should be used only in well-ventilated areas to avoid respiratory irritation .

Safety and Hazards

Di-tert-butylphenylphosphine is classified as a pyrophoric liquid (Category 1), skin irritant (Category 2), eye irritant (Category 2A), specific target organ toxicant - single exposure (Category 3, respiratory system), and long-term (chronic) aquatic hazard (Category 4) . It is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

ditert-butyl(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJNEFQLMRCOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311600 | |

| Record name | Di-tert-butylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butylphenylphosphine | |

CAS RN |

32673-25-9 | |

| Record name | 32673-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-tert-butylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butylphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does di-tert-butylphenylphosphine play in palladium catalysis?

A1: Di-tert-butylphenylphosphine acts as a supporting ligand for palladium catalysts, influencing their reactivity and selectivity. Its bulky tert-butyl groups create a sterically demanding environment around the palladium center. This steric hindrance can accelerate reductive elimination, a crucial step in many catalytic cycles, leading to faster reaction rates [, , ]. For example, in the Negishi coupling reaction, the presence of di-tert-butylphenylphosphine in the palladium catalyst facilitates the coupling of aryl or vinyl bromides with 1-substituted 3-amino-1H-1,2,4-triazoles [].

Q2: How does the structure of di-tert-butylphenylphosphine impact its coordination chemistry?

A2: The bulky tert-butyl groups in di-tert-butylphenylphosphine not only influence the steric environment around metal centers but can also affect the solid-state structures and solution dynamics of the complexes. Research shows that these bulky substituents can induce restricted rotation around the aryl-phosphorus bonds, leading to observable dynamic behavior in solution []. This understanding is crucial for designing catalysts with specific reactivity profiles.

Q3: Are there any structural characterization details available for di-tert-butylphenylphosphine complexes?

A3: While the provided research doesn't explicitly detail spectroscopic data for di-tert-butylphenylphosphine itself, it highlights the characterization of its metal complexes. For instance, X-ray diffraction studies were conducted on a platinum complex, cis-bis(di-tert-butylphenylphosphine)dichloroplatinum(II), providing insights into the ligand's coordination geometry and steric effects within the complex [].

Q4: Are there alternative ligands to di-tert-butylphenylphosphine in palladium-catalyzed reactions?

A4: Yes, the research showcases other ligands used alongside di-tert-butylphenylphosphine. One example is (6,6′-dimethoxybiphenyl-2,2′-diyl)bis(3,5-di-tert-butylphenylphosphine) (MeO-BIPHEP), another bulky bisphosphine ligand, which also demonstrates restricted rotation around its aryl-phosphorus bonds, influencing the properties of its palladium complexes [, ]. These comparisons offer insights into the structural features that govern ligand performance in catalysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.